One primary application of 2-bromobiphenyl is as an intermediate in organic synthesis. Its reactive bromine atom allows it to participate in various substitution reactions, enabling the creation of more complex molecules. For instance, research describes its use in the synthesis of a novel trispirocyclic hydrocarbon, a specific type of organic molecule with unique structural features [1].
[1] Y. Zhang, S. Hu, Y. Liu, J. Huang, & X. Li, (2016). Facile synthesis of a novel trispirocyclic hydrocarbon with three 9-fluorene moieties around the core of truxene. RSC Advances, 6(103), 100222-100227.
2-Bromobiphenyl is an aromatic compound with the molecular formula C₁₂H₉Br and a molecular weight of approximately 233.11 g/mol. It appears as a colorless liquid at room temperature, with a melting point of 1.5-2 °C and a boiling point of 297-298 °C. The compound has a density of 1.352 g/mL at 25 °C and is known for its stability, although it is not compatible with strong oxidizing agents . The structure consists of two phenyl rings connected by a single bond, with a bromine atom substituted at the second position of one of the rings.
Several synthesis methods for 2-bromobiphenyl exist:
2-Bromobiphenyl is utilized in various applications:
Interaction studies involving 2-bromobiphenyl often focus on its reactivity with other chemical species rather than biological interactions. For example, it has been studied in the context of solid-phase microextraction to evaluate how effectively it can be extracted from different matrices . Additionally, its reactivity in palladium-catalyzed reactions highlights its role in forming new carbon-carbon bonds.
Several compounds share structural similarities with 2-bromobiphenyl:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Biphenyl | C₁₂H₁₀ | Parent compound without bromine |
| 4-Bromobiphenyl | C₁₂H₉Br | Bromine at the para position |
| 2,2'-Dibromobiphenyl | C₁₂H₈Br₂ | Two bromine atoms at both ortho positions |
| Brominated Phenanthrene | C₁₂H₉Br | Derived from phenanthrene structures |
Uniqueness of 2-Bromobiphenyl: Unlike its analogs, 2-bromobiphenyl's unique position of bromination allows it to participate in specific reactions that are not possible for other similar compounds. Its applications as an intermediate in organic synthesis further distinguish it within this group.
The study of bromo-substituted aromatic compounds, including 2-Bromobiphenyl, traces back to early 20th-century investigations into aromatic substitution and cross-coupling reactions. The introduction of bromine into biphenyl frameworks enabled the development of key methodologies in organometallic chemistry, particularly in the formation of carbon–carbon bonds via transition metal catalysis.
Notably, 2-Bromobiphenyl played a pivotal role in the evolution of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of organometallic synthesis. This reaction, which couples aryl halides with aryl boronic acids in the presence of palladium catalysts, relies on the reactivity of the carbon–bromine bond in 2-Bromobiphenyl to generate biaryl products with high selectivity and yield. Such methodologies revolutionized the synthesis of complex aromatic systems, pharmaceuticals, and advanced materials.
2-Bromobiphenyl is a versatile building block in organic synthesis due to its:
2-Bromobiphenyl remains a prominent subject in modern organic synthesis research:
Suzuki-Miyaura Cross-Coupling:
This procedure yields biaryl products with high efficiency and is widely adopted in research and industry.
The Suzuki-Miyaura coupling reaction represents one of the most fundamental and widely employed methodologies for the synthesis of 2-bromobiphenyl compounds [1]. This palladium-catalyzed cross-coupling reaction involves the formation of carbon-carbon bonds between organoboron species and organic halides under basic conditions [1]. The general mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination [2].
In the synthesis of 2-bromobiphenyl, the reaction typically employs 1,2-dibromobenzene as the electrophilic partner and phenylboronic acid as the nucleophilic coupling partner [3]. The reaction mechanism initiates with the formation of an active palladium(0) catalytic species, which undergoes oxidative addition with the halide reagent to form an organopalladium intermediate [1]. Subsequent metathesis with base generates an intermediate that undergoes transmetalation with the boron-ate complex, ultimately leading to reductive elimination and formation of the desired biphenyl product [1].
Research has demonstrated that the Suzuki-Miyaura coupling of 2-bromopyridine derivatives with arylboronic acids can achieve yields exceeding 90% under optimized conditions [4]. The reaction conditions typically involve the use of tetrakis(triphenylphosphine)palladium as the catalyst system with sodium carbonate as the base in dimethylformamide solvent at elevated temperatures [3].
Extensive research has focused on optimizing palladium catalyst systems for efficient 2-bromobiphenyl synthesis [5]. The selection of appropriate phosphine ligands plays a crucial role in determining reaction efficiency and selectivity [6]. Studies have shown that bulky phosphine ligands such as tricyclohexylphosphine and tri-tert-butylphosphine demonstrate superior performance compared to conventional triphenylphosphine systems [6].
| Catalyst System | Conversion (%) | Conditions |
|---|---|---|
| Palladium(II) acetate alone | 32 | 60°C, 5 hours |
| Palladium(0) tetrakis(triphenylphosphine) + tricyclohexylphosphine | 100 | 60°C, 5 hours |
| Palladium(0) tetrakis(triphenylphosphine) + tri-tert-butylphosphine | 100 | 60°C, 5 hours |
| Palladium(0) bis(dibenzylideneacetone) + tricyclohexylphosphine | 100 | 60°C, 5 hours |
The optimization process has revealed that electron-rich phosphine ligands significantly enhance the catalytic activity by increasing electron density at the palladium center [5]. Research utilizing design of experiment methodologies has determined optimal conditions for biphenyl synthesis, with reaction times of 6.63 hours, temperatures of 73°C, and catalyst concentrations of 0.013 mol% providing maximum yields [7].
Solvent selection critically influences the efficiency of palladium-catalyzed 2-bromobiphenyl synthesis [8]. Comprehensive studies have evaluated various solvent systems, with dimethylformamide, toluene, and water-organic biphasic systems demonstrating optimal performance [8]. The biphasic water-organic system has gained particular attention due to its environmental advantages and excellent recyclability of the palladium catalyst [9].
Research has shown that green chemistry approaches utilizing water-soluble fullerene-supported palladium dichloride nanocatalysts can achieve yields exceeding 90% at room temperature within 4 hours using 0.05 mol% catalyst loading [9]. Temperature optimization studies indicate that moderate conditions between 65-80°C provide the optimal balance between reaction rate and selectivity, minimizing competing reduction processes [5].
The influence of base selection has been thoroughly investigated, with potassium carbonate, sodium carbonate, and cesium carbonate showing varying degrees of effectiveness [9]. Cesium carbonate has emerged as the superior base choice, enabling high yields of 98% within 4 hours under optimized conditions [9].
Sequential non-transition metal-catalyzed pathways offer alternative approaches for 2-bromobiphenyl synthesis through anionic intermediates [6]. The methodology involves the initial formation of anionic tri-ortho substituted biphenyl intermediates through nucleophilic addition reactions, followed by subsequent functionalization steps [6]. This approach has demonstrated particular utility in accessing sterically hindered biphenyl derivatives that are challenging to synthesize through conventional cross-coupling methods [6].
The sequential reaction of 1,2-dihalobenzenes with aryl lithiums provides convenient access to 2-bromo-2',6'-dimethoxybiphenyl intermediates [6]. Research has shown that using 1.25 equivalents of aryl lithium relative to the dihalobenzene substrate results in optimal yields for subsequent cross-coupling reactions [6]. The methodology demonstrates broad substrate scope, accommodating various substitution patterns on both the dihalobenzene and aryl lithium components [6].
| Entry | Dihalobenzene | Aryl Lithium | Yield (%) |
|---|---|---|---|
| 1 | 1,2-dibromobenzene | 2-lithio-1,3-dimethoxybenzene | 89 |
| 2 | 1,2-dibromobenzene | 2-lithio-1,3-dimethoxybenzene | 71 |
| 3 | 1,2-dibromobenzene | 2-lithio-1,3-dimethoxybenzene | 92 |
| 4 | 1-bromo-2-chlorobenzene | 2-lithio-1,3-dimethoxybenzene | 77 |
Lithiation-mediated processes represent a fundamental approach in the synthesis of 2-bromobiphenyl through directed metalation strategies [10]. The methodology typically employs lithium diisopropylamide as the metalating agent to achieve regioselective lithiation of aromatic substrates [10]. Research has demonstrated that lithiation of 1,4-difluorobenzene with lithium diisopropylamide in tetrahydrofuran at -78°C proceeds through cascading deaggregation mechanisms [10].
The lithiation process involves rate-limiting deaggregation through disolvated dimer transition states, with autocatalysis by the resulting aryllithium intermediates circumventing initial barriers [10]. Perdeuteration studies have revealed the presence of competing dimer-based proton transfers as the highest remaining barriers in the reaction coordinate [10]. Lithium chloride has emerged as the most efficient deaggregation catalyst, circumventing barriers corresponding to conventional transition states through mixed-aggregate-based mechanisms [10].
Zinc-mediated oxidative addition mechanisms provide alternative pathways for 2-bromobiphenyl synthesis through organozinc intermediates [11]. The methodology involves the initial formation of organozinc species from 2,2'-dilithiobiaryls through treatment with zinc chloride or zinc bromide, followed by copper-catalyzed intramolecular coupling reactions [11]. Research has demonstrated that copper(II) chloride-mediated cyclization of organozinc intermediates proceeds smoothly to afford biphenylene derivatives in yields ranging from 46-81% [11].
The zinc-mediated approach offers significant advantages in terms of improved transmetalation and reductive elimination compared to direct copper-mediated coupling in the absence of zinc salts [11]. The methodology demonstrates particular effectiveness with benzannelated organozinc intermediates prepared from equimolar proportions of 2,2'-dilithiobiaryls with zinc chloride [11]. The reaction proceeds through smooth transmetalation processes that minimize side reactions and enhance overall synthetic efficiency [11].
Diazotization approaches represent an alternative synthetic strategy for 2-bromobiphenyl formation through aryl diazonium intermediates [12]. The methodology involves the diazotization of aniline derivatives with isopropyl nitrite, followed by coupling reactions with benzene derivatives in the presence of copper(I) chloride catalyst [12]. Research has demonstrated that this approach can achieve biphenyl formation in yields of 75.4% under mild reaction conditions [12].
The diazotization process begins with the preparation of isopropyl nitrite from sodium nitrite, isopropanol, and hydrochloric acid at 0-5°C [12]. The aniline derivative undergoes diazotization with the generated isopropyl nitrite, followed by coupling reaction with 1,4-dimethylbenzene in the presence of copper(I) chloride catalyst at room temperature [12]. This methodology offers several advantages including mild conditions, simplified work-up procedures, and low cost compared to traditional sodium nitrite-based diazotization methods [12].
Boronic acid methodologies provide versatile approaches for 2-bromobiphenyl synthesis through organoboron chemistry [13]. The synthesis of biphenyl-3-boronic acid from 3-bromobiphenyl demonstrates the utility of lithiation-borylation sequences [13]. The methodology involves treatment of 3-bromobiphenyl with n-butyllithium in tetrahydrofuran-hexane at -80°C for 1 hour, followed by addition of trimethyl borate and subsequent hydrolysis with hydrochloric acid [13].
Research has shown that this three-stage process can achieve yields of 55% for the corresponding boronic acid products [13]. The reaction sequence proceeds through lithium-halogen exchange to generate the corresponding aryllithium intermediate, which subsequently undergoes nucleophilic addition to trimethyl borate [13]. Hydrolytic workup with dilute hydrochloric acid provides the desired boronic acid product after purification through precipitation from hexane [13].
Modular synthesis approaches utilizing chemoselective boronic ester oxidation have demonstrated one-pot protocols for biaryl phenol synthesis [14]. The methodology involves controlled speciation processes that enable simultaneous cross-coupling and oxidative functionalization to generate phenolic products in yields up to 80% [14].
Green chemistry approaches for 2-bromobiphenyl synthesis emphasize environmentally benign reaction conditions and sustainable methodologies [15]. Water-soluble fullerene-supported palladium dichloride nanocatalysts have demonstrated exceptional performance in aqueous media, achieving yields exceeding 90% at room temperature [9]. The catalyst system exhibits superior reusability through ten consecutive reaction cycles while maintaining high catalytic efficiency [16].
Microwave-assisted synthesis protocols have emerged as highly effective green chemistry approaches [16]. Research has demonstrated that silica-gel supported palladium(II) catalysts can achieve excellent turnover numbers of 66,000 and turnover frequencies of 825,000 using minimal catalyst loadings of 1.5 × 10^-3 mol% [16]. The methodology operates under mild conditions at 50°C for 5 minutes under air atmosphere, providing rapid and efficient access to biphenyl products [16].
The nucleophilic substitution reactions of 2-bromobiphenyl represent a fundamental class of transformations where the bromine atom serves as an effective leaving group. These reactions proceed through well-defined mechanistic pathways that depend on the nature of the nucleophile, reaction conditions, and substrate electronics.
Direct Nucleophilic Substitution Mechanisms
2-Bromobiphenyl undergoes nucleophilic substitution with a variety of nucleophiles including alkoxides, amines, and other electron-rich species. The bromine atom at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions, with common reagents including sodium methoxide and potassium tert-butoxide. The reaction typically follows an addition-elimination mechanism characteristic of aromatic nucleophilic substitution, where the nucleophile attacks the electron-deficient aromatic carbon bearing the bromine substituent.
The mechanistic pathway involves initial nucleophilic attack at the carbon-bromine bond, leading to the formation of a sigma-complex intermediate (Meisenheimer-type complex). This intermediate subsequently undergoes elimination of bromide to yield the substituted biphenyl product. The activation energy for these processes typically ranges from 15-25 kcal/mol, depending on the electronic nature of the nucleophile and reaction conditions.
Base-Catalyzed Substitution Pathways
Base activation significantly enhances the nucleophilicity of attacking species and facilitates substitution reactions. Commonly employed bases include potassium carbonate and sodium carbonate, which serve to deprotonate protic nucleophiles and enhance their nucleophilic character. The base-catalyzed pathway shows enhanced reaction rates and often improved selectivity compared to uncatalyzed processes.
Hammett plot analysis and pH dependence studies have revealed that base catalysis operates through enhancement of nucleophile reactivity rather than direct activation of the electrophilic substrate. The linear free energy relationships observed in these systems indicate a consistent mechanistic pathway across various nucleophiles, with electronic effects playing a dominant role in determining reaction rates.
The regioselectivity of nucleophilic substitution reactions involving 2-bromobiphenyl is influenced by both steric and electronic factors that govern the preference for substitution at specific positions on the aromatic system.
Steric Effects in Substitution
The ortho-substitution pattern in 2-bromobiphenyl introduces significant steric hindrance that affects both the approach of nucleophiles and the stability of intermediates. Competitive experiments have demonstrated that bulky nucleophiles show reduced reactivity toward the sterically encumbered 2-position compared to less hindered sites. The steric effects are particularly pronounced for nucleophiles containing branched alkyl groups or aromatic substituents.
Studies using nucleophiles of varying steric bulk have revealed that the rate of substitution decreases as the steric demand of the attacking species increases. This relationship follows the expected trend for nucleophilic aromatic substitution, where steric hindrance in the transition state leads to higher activation energies and reduced reaction rates.
Electronic Parameter Correlations
Electronic effects play a crucial role in determining the regioselectivity and reactivity patterns observed in nucleophilic substitution reactions. The biphenyl framework provides an extended conjugated system that can stabilize negative charge development in the transition state through resonance delocalization.
Linear free energy relationships have been established correlating substituent electronic parameters with reaction rates and selectivity. The Hammett correlation analysis indicates that electron-withdrawing substituents on the nucleophile enhance reactivity, while electron-donating groups tend to decrease the rate of substitution. The correlation coefficient (ρ value) typically ranges from 1.0-2.0, indicating moderate sensitivity to electronic effects.
The oxidative addition of 2-bromobiphenyl to palladium(0) complexes represents a fundamental step in cross-coupling reactions and has been extensively studied both experimentally and computationally. This process involves the insertion of the palladium center into the carbon-bromine bond, resulting in formal oxidation of the metal from Pd(0) to Pd(II).
Kinetic and Thermodynamic Aspects
The rate of oxidative addition follows the well-established order for aryl halides: ArI > ArBr > ArCl, with 2-bromobiphenyl showing enhanced reactivity compared to simple aryl bromides due to the extended conjugation of the biphenyl system. Stoichiometric oxidative addition studies have revealed that the 2-position substitution pattern leads to faster reaction rates compared to other positional isomers, attributed to the reduced steric hindrance and favorable electronic effects.
Kinetic measurements have established activation energies of approximately 16.5 kcal/mol for the oxidative addition process, with pre-exponential factors that vary significantly depending on the phosphine ligands employed. Variable temperature studies and Eyring plot analysis have provided detailed thermodynamic parameters, including entropy of activation values that are consistent with an associative mechanism.
Mechanistic Pathways
The mechanism of oxidative addition can proceed through multiple pathways depending on the ligand environment and reaction conditions. Computational studies using density functional theory have identified three distinct mechanistic possibilities: concerted addition, nucleophilic substitution, and radical pathways. For 2-bromobiphenyl with typical phosphine ligands, the concerted pathway is generally preferred, involving simultaneous bond formation to both carbon and bromine in the transition state.
Crossover experiments using isotopically labeled substrates and computational validation have confirmed that the oxidative addition typically proceeds through a concerted mechanism rather than stepwise radical processes. The competition between different mechanistic pathways can be influenced by the choice of ligands, with electron-rich phosphines favoring the concerted pathway while electron-poor ligands may promote alternative mechanisms.
Transmetalation represents a critical step in palladium-catalyzed cross-coupling reactions where the organic group from an organometallic reagent is transferred to the palladium center. For 2-bromobiphenyl-derived palladium complexes, this process has been extensively studied in the context of both Suzuki-Miyaura and Negishi coupling reactions.
Suzuki Coupling Transmetalation
In Suzuki coupling reactions, transmetalation proceeds via the formation of boronate intermediates that facilitate the transfer of the organic group from boron to palladium. The process has been shown to proceed through the interaction of the arylpalladium bromide complex with activated organoboronic acids or esters in the presence of base.
Nuclear magnetic resonance spectroscopy studies have enabled the isolation and characterization of key intermediates in the transmetalation process. These studies have revealed that base-free conditions are possible when using specific organoboron reagents, particularly those containing anhydride functionality that can serve as internal bases. The transmetalation step often represents the rate-determining step in the overall catalytic cycle, with rates that depend strongly on the electronic properties of both the palladium complex and the organoboron coupling partner.
Negishi Coupling Transmetalation
Negishi coupling reactions involving organozinc reagents demonstrate remarkably high efficiency in transmetalation processes with 2-bromobiphenyl-derived palladium complexes. The organozinc reagents show excellent functional group tolerance and can participate in transmetalation under mild conditions.
Mechanistic studies have revealed that the transmetalation process is highly stereospecific, proceeding with retention of configuration at the carbon center undergoing transfer. Competition experiments and catalyst loading studies have demonstrated that the transmetalation step is often rate-limiting in these systems, with the rate depending on both the steric and electronic properties of the organozinc reagent.
Reductive elimination represents the final step in most palladium-catalyzed cross-coupling cycles, where the two organic groups bound to palladium undergo coupling to form a new carbon-carbon bond while regenerating the Pd(0) catalyst.
Carbon-Carbon Bond Formation
The reductive elimination step for forming biaryl products from 2-bromobiphenyl-derived palladium complexes is generally facile due to the favorable thermodynamics of carbon-carbon bond formation. The process is enhanced by electron-poor ligands that destabilize the palladium(II) starting complex and favor the reductive elimination pathway.
Product analysis and thermal stability studies have shown that the reductive elimination can proceed through multiple pathways depending on the ligand environment. The activation barriers for thermal reductive elimination in the absence of additional promoters are typically high (>25 kcal/mol), necessitating either elevated temperatures or the use of promoting ligands.
Ligand-Assisted Pathways
Phosphine ligands can significantly accelerate the reductive elimination process through both electronic and steric effects. The acceleration is particularly pronounced for bulky biarylphosphine ligands that destabilize the starting palladium(II) complex and promote the formation of the carbon-carbon bond.
Rate enhancement measurements and ligand screening studies have identified optimal ligand structures for promoting reductive elimination. The biaryl formation is thermodynamically favored in most cases, with the overall reaction being driven by the formation of strong carbon-carbon bonds and the regeneration of the stable Pd(0) catalyst.
The interaction of low-energy electrons with 2-bromobiphenyl leads to the formation of unique anionic structures that exhibit non-covalent binding interactions. These structures represent a fascinating class of molecular anions where the excess electron is bound through long-range interactions rather than conventional covalent bonds.
Structural Characteristics
Density functional theory calculations at the CAM-B3LYP/6-311+G(d,p) level have predicted the existence of stable anionic structures where the bromide anion is coordinated to the neutral biphenyl radical through non-covalent hydrogen-halide interactions. These structures exhibit carbon-halogen bond lengths that are significantly elongated compared to the neutral molecule, typically reaching 2.7-3.0 Ångströms.
The non-covalent anion structures are characterized by H-Br⁻-H bridging interactions that stabilize the overall complex. The electron affinity of the most stable of these structures has been calculated to be approximately 0.277 eV, which corresponds well with experimentally measured values. These calculations reveal that multiple conformational isomers exist, each representing local minima on the potential energy surface.
Experimental Validation
Electron attachment spectroscopy and mass spectrometry detection have provided experimental evidence for the formation of these unusual anionic structures. The experiments reveal characteristic fragmentation patterns dominated by the loss of bromide anion, consistent with the non-covalent nature of the halogen-aromatic interactions.
Time-resolved mass spectrometry studies have demonstrated the existence of long-lived molecular anions with lifetimes ranging from 40 to 165 microseconds. These extended lifetimes are remarkable given the typically short-lived nature of most molecular anions and provide strong evidence for the unique stabilization afforded by the non-covalent interactions.
The dissociative electron attachment (DEA) process for 2-bromobiphenyl involves the capture of low-energy electrons followed by fragmentation of the resulting molecular anion. This process is of fundamental importance in understanding radiation damage mechanisms and electron-driven chemistry.
Cross-Section Measurements
Electron attachment spectroscopy has revealed that the DEA cross-section for 2-bromobiphenyl is approximately 10⁻¹⁶ cm², with the process being dominated by the formation of bromide anion fragments. The energy dependence of the cross-section shows characteristic resonance features that correspond to the formation of temporary negative ion states.
The most intense dissociation channel leads to the formation of Br⁻ negative fragments, consistent with the weak nature of the carbon-bromine bond in the anionic state. The appearance energy for bromide formation has been determined through high-resolution measurements and correlates well with thermochemical predictions based on bond dissociation energies.
Mechanistic Pathways
The DEA mechanism involves initial electron capture into a temporary negative ion state, followed by nuclear motion that leads to bond dissociation. The process can be described by a resonance model where the lifetime of the molecular anion intermediate determines the branching ratio between autodetachment and dissociation.
Statistical models based on the Arrhenius approximation have been successfully employed to explain the experimental observations regarding anion lifetimes and dissociation rates. These models indicate that the molecular anion undergoes internal energy redistribution that competes with the dissociation process, leading to the observed long lifetimes.
Irritant;Environmental Hazard